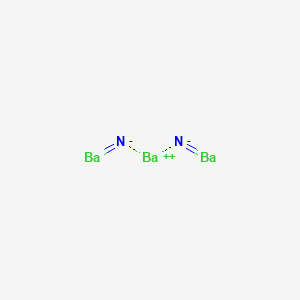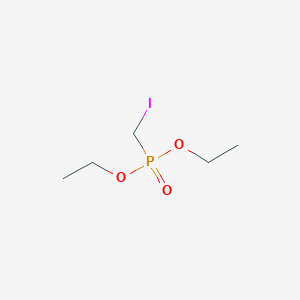
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of thiopyran derivatives, such as 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, often involves multistep reactions starting from simpler aromatic compounds. Techniques such as photochemical synthesis and reactions with aldehydes have been explored to create phenyl and thienyl derivatives, indicating the versatility and complexity of synthesizing such compounds (Antonioletti et al., 1986).
Molecular Structure Analysis
The molecular structure of thiopyran derivatives showcases interesting features such as benzenoid-quinoid tautomerism, where compounds exhibit different structural forms depending on conditions like solvent polarity and substituent effects. This phenomenon is critical in understanding the electronic and photophysical properties of these compounds (Shepelenko et al., 2007).
Chemical Reactions and Properties
The reactivity of 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde towards various reagents and conditions has been explored to synthesize a wide range of derivatives. For instance, reactions with β-keto thioamides and α,β-unsaturated aldehydes have been used to synthesize thiopyran derivatives, showcasing the compound's versatility in participating in different chemical reactions (Jagodziński et al., 2003).
Physical Properties Analysis
The physical properties of thiopyran derivatives, including 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, are closely linked to their molecular structure. Properties such as solubility, melting points, and crystal structure can be influenced by the presence of substituents and the overall molecular configuration. Detailed studies on similar compounds have shown the impact of molecular structure on physical properties (Sonar et al., 2007).
Chemical Properties Analysis
The chemical properties of thiopyran derivatives are influenced by factors such as electron-donating and electron-withdrawing groups, which affect their reactivity and stability. Studies have shown that these compounds participate in a variety of chemical reactions, including Knoevenagel condensation and Michael addition, demonstrating their rich chemistry and potential for synthesis of novel compounds (Adamson et al., 1999).
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Analogues : The structure of 3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde has been determined by X-ray diffraction. This compound is an analogue of thiopyrans, sulfur analogues of pyrans, with diverse applications in organic chemistry (Livingstone, 1964).
Synthesis and Molecular Structures : Research has been conducted on the synthesis of various related compounds, investigating their molecular structures and supramolecular assembly. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Cuartas et al., 2017).
Photochemical Synthesis : The photochemical synthesis of phenyl-2-thienyl derivatives, including related compounds to 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde, has been explored. This research provides insights into the reactivity and stability of these compounds under different conditions (Antonioletti et al., 1986).
Photoreactions and Photophysics : Studies have been conducted on the photoreaction of related compounds, offering insights into their photophysics and photochemistry. These findings are crucial for applications in photochemical processes (Sugiyama et al., 1970).
Photoisomerization Kinetics : The photoisomerization of tetrasubstituted 4-aryl-4-methyl-2,6-diphenyl-4H-thiopyrans has been studied, providing valuable information about the kinetics and mechanism of these processes. Such studies are significant for understanding the behavior of these compounds under light exposure (Rahmani & Pirelahi, 1997).
Biological Evaluation : Various 4-arylthiophene-2-carbaldehyde compounds, related to the main compound , have been synthesized and evaluated for their biological activities, including antibacterial and nitric oxide scavenging capabilities (Ali et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
3-benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20OS/c26-18-23-17-22(16-19-10-4-1-5-11-19)24(20-12-6-2-7-13-20)27-25(23)21-14-8-3-9-15-21/h1-15,17-18,24H,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFSKQPYRTXDREW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC(=C(SC2C3=CC=CC=C3)C4=CC=CC=C4)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70347631 | |
| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
CAS RN |
13589-13-4 | |
| Record name | 3-Benzyl-2,6-diphenyl-2H-thiopyran-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70347631 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-Methyl-3,3'-spirobi[3H-naphtho[2,1-b]pyran]](/img/structure/B80375.png)






![2-Pyrazolin-5-one, 4-[(p-aminophenyl)imino]-3-methyl-1-phenyl-](/img/structure/B80388.png)


![2-Methyl-2H-naphtho[1,8-bc]thiophene](/img/structure/B80396.png)